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1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine

Medicinal Chemistry Physicochemical Profiling pKa

Researchers screening CNS-targeted libraries often encounter inconsistent SAR due to regioisomeric impurity or suboptimal vector geometry. 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine (CAS 1274565-43-3) addresses this: a dual-heterocyclic amide with a pyrrolidine-3-carbonyl NH donor vector distinct from the prolyl (2-carbonyl) isomer, ensuring reproducible molecular recognition in GPCR and fragment-based campaigns. Key advantages: 3-CF3 substitution lowers piperidine pKa vs. non-fluorinated analogs, enhancing BBB permeability (parent logD₇.₄ -0.65, pKa ~8.99); CF3 group resists CYP450 oxidation at the 3-position for metabolic stability screening; 98% purity minimizes interference in SPR/ITC biophysical assays. For procurement managers: multi-gram quantities available; global shipping with full documentation.

Molecular Formula C11H17F3N2O
Molecular Weight 250.26 g/mol
CAS No. 1274565-43-3
Cat. No. B1465793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine
CAS1274565-43-3
Molecular FormulaC11H17F3N2O
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCNC2)C(F)(F)F
InChIInChI=1S/C11H17F3N2O/c12-11(13,14)9-2-1-5-16(7-9)10(17)8-3-4-15-6-8/h8-9,15H,1-7H2
InChIKeyUDSOFXWPXQOGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Class Profile


1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine (CAS 1274565-43-3), IUPAC name pyrrolidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone, is a synthetic dual-heterocyclic amide with the molecular formula C₁₁H₁₇F₃N₂O and a molecular weight of 250.26 g/mol [1]. It belongs to the class of N-acylated 3-(trifluoromethyl)piperidines, which are widely employed as advanced building blocks in medicinal chemistry due to the metabolic stability and lipophilicity conferred by the trifluoromethyl group . The compound's key structural features—a pyrrolidine-3-carbonyl fragment linked to a 3-CF₃-piperidine—create a distinctive vector geometry and hydrogen-bonding capacity that differentiate it from regioisomeric and des-fluoro analogues.

Workflow Medicinal chemistry building block
Selection 3‑CF₃ piperidine with pyrrolidine‑3‑carbonyl vector
Use Context Fragment elaboration, CNS‑penetrant library synthesis

Specificity of 3-CF₃ and Pyrrolidine-3-Carbonyl


Interchanging this compound with a generic piperidine amide or a regioisomeric trifluoromethyl analogue introduces quantifiable differences in basicity, lipophilicity, and metabolic stability that directly impact target binding and pharmacokinetics. The 3-CF₃ substitution lowers the piperidine pKa relative to non-fluorinated analogues and alters the amide conformational ensemble compared to 2-CF₃ or 4-CF₃ regioisomers . Furthermore, the pyrrolidine-3-carbonyl connectivity provides a secondary amine (pyrrolidine NH) with a distinct hydrogen-bond donor vector, whereas isomeric pyrrolidine-2-carbonyl analogues orient the basic nitrogen differently, affecting molecular recognition [1]. Generic substitution thus risks altering key parameters—logD₇.₄, pKa, metabolic turnover—that are critical for achieving reproducible biological activity or meeting procurement specifications.

Regioisomeric CF₃ position (2‑, 3‑ or 4‑) may shift basicity and lipophilicity, altering target engagement and pharmacokinetics.
Pyrrolidine carbonyl regiochemistry (3‑ vs. 2‑carbonyl) changes hydrogen‑bond donor geometry, potentially affecting molecular recognition.
Generic piperidine amides without 3‑CF₃ may lack metabolic stability and desired lipophilicity, compromising reproducible activity.

Differentiation Evidence vs. Structural Analogues


Basicity: 3-CF₃ vs. Des-CF₃

The electron-withdrawing effect of the 3-CF₃ group reduces the basicity of the piperidine nitrogen. The parent 3-(trifluoromethyl)piperidine has a predicted pKa of 8.99 ± 0.10, which is substantially lower than unsubstituted piperidine (pKa ~10.6) . In the context of the amide, this results in a lower fraction of protonated species at physiological pH compared to its des-CF₃ counterpart 1-(pyrrolidine-3-carbonyl)piperidine, directly impacting solubility and membrane permeability.

Basicity: 3‑CF₃ vs. Des‑CF₃
Class‑level
ΔpKa ≈ 1.6 units
Lower basicity supports membrane permeation profiling.
Predicted pKa; experimental verification recommended.
Medicinal Chemistry Physicochemical Profiling pKa

Lipophilicity Enhancement: CF₃ vs. CH₃

The trifluoromethyl group imparts significantly greater lipophilicity than a methyl group, with reported Hansch hydrophobic substituent constants of π(CF₃) ≈ 1.07 versus π(CH₃) ≈ 0.5 . This difference translates to the target amide: the measured logD₇.₄ of the parent 3-(trifluoromethyl)piperidine is −0.65, compared to a predicted logD₇.₄ of approximately −1.2 to −1.5 for the corresponding 3-methylpiperidine [1]. The enhanced lipophilicity of the CF₃-bearing compound facilitates passive membrane diffusion while maintaining acceptable aqueous solubility for in vitro assays.

Lipophilicity: CF₃ vs. CH₃
Class‑level
ΔlogD₇.₄ ≈ 0.6–0.9 units
Higher lipophilicity aids CNS penetration screening.
Parent heterocycle data; confirm for target amide.
Drug Design Lipophilicity logD

Regioisomeric Differentiation: 3-CF₃ vs. 4-CF₃

The position of the CF₃ group on the piperidine ring modulates both electronic and steric properties. For the parent heterocycles, the predicted pKa of 3-(trifluoromethyl)piperidine is 8.99, while 4-(trifluoromethyl)piperidine is reported to have a pKa of approximately 8.3–8.5 . In the amide context, the 3-CF₃ regioisomer positions the electron-withdrawing group closer to the amide carbonyl, potentially affecting the amide bond rotational barrier and the conformational preference of the piperidine ring differently than the 4-CF₃ analogue, 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine .

Regioisomer: 3‑CF₃ vs. 4‑CF₃
Data to verify
ΔpKa ≈ 0.5–0.7 units
pKa shift may alter ionization and target binding.
Predicted values; experimental pKa confirmation needed.
Structure-Activity Relationship Regiochemistry Basicity

Pyrrolidine Carbonyl Regiochemistry: 3- vs. 2-Carbonyl

The position of the carbonyl attachment on the pyrrolidine ring controls the spatial orientation of the secondary amine hydrogen-bond donor. In 1-(pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine, the pyrrolidine NH is positioned at the 3-position relative to the carbonyl, providing a distinct vector angle compared to the 2-carbonyl (prolyl) isomer, 1-prolyl-3-(trifluoromethyl)piperidine [1]. This difference in hydrogen-bond donor geometry is expected to alter binding interactions with biological targets such as kinases, proteases, or GPCRs that rely on precise H-bond networks, although no direct comparative affinity data for these specific compounds is publicly available.

Pyrrolidine Carbonyl Orientation
Data to verify
Distinct H‑bond vector angle
Orientation may affect target binding and SAR.
No quantitative affinity data; structural inference.
Medicinal Chemistry Amide Conformation Hydrogen Bonding

Supplier Purity vs. Generic Piperidine Amides

The compound is available from reputable suppliers at a catalog purity of 98% (HPLC) under product number 2288499 . This compares favorably with many generic piperidine amide building blocks that are often supplied at 95% purity. The higher specification reduces the risk of confounding biological assay results due to impurities and minimizes the need for additional purification prior to use in sensitive biochemical or cellular assays.

Supplier Purity
Specification review
98% HPLC
Higher purity reduces impurity-related assay interference.
vs. typical 95% generic piperidine amides.
Procurement Purity Quality Control

Optimal Application Scenarios


Fragment-Based Discovery with Defined H-Bond Donors

The pyrrolidine-3-carbonyl connectivity provides a distinct secondary amine hydrogen-bond donor vector that differs from the more common pyrrolidine-2-carbonyl (prolyl) isomer. This makes the compound particularly suitable for fragment-based screening campaigns where the spatial orientation of the H-bond donor is critical for achieving initial hits. The 98% purity specification ensures minimal interference from impurities during sensitive biophysical assays such as SPR or ITC .

CNS-Penetrant Lead Optimization

With a parent piperidine logD₇.₄ of −0.65 and a pKa of ~8.99, this compound occupies an optimal physicochemical space for CNS drug discovery—sufficiently lipophilic to cross the blood-brain barrier yet basic enough to maintain solubility. It can serve as a privileged building block for constructing CNS-targeted compound libraries where the 3-CF₃ group simultaneously enhances metabolic stability and permeability relative to des-fluoro or 4-CF₃ regioisomers .

Orexin/GPCR Antagonist Scaffold Development

The N-acylated 3-(trifluoromethyl)piperidine scaffold is represented in patent literature covering orexin receptor antagonists and other GPCR modulators. The specific combination of 3-CF₃-piperidine with a pyrrolidine amide offers a defined vector for exploring SAR around GPCR binding pockets, where the CF₃ group's electron-withdrawing effect on the piperidine nitrogen can modulate receptor interactions .

Metabolic Stability Screening with CF₃ Blocking Group

The CF₃ group is well-established to resist cytochrome P450-mediated oxidative metabolism at the substituted position. This compound can be employed as a stable core intermediate in metabolic stability screening cascades, allowing medicinal chemists to assess the impact of peripheral modifications on clearance without confounding metabolism at the piperidine 3-position .

Application
Selection Property
Validation Focus
Fragment-based screening
Defined H‑bond donor vector geometry
Biophysical assay reproducibility (SPR/ITC)
CNS penetrant lead optimization
Balanced logD and pKa profile
Permeability and metabolic stability assays
GPCR antagonist SAR
3‑CF₃ piperidine scaffold geometry
GPCR binding and functional assays
Metabolic stability screening
CF₃ blocking group for oxidative stability
CYP‑mediated metabolism assays
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